2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
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Overview
Description
2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a 3-methoxyphenyl and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired product. For instance, the reaction of 3-bromanisole with a Grignard reagent followed by cyclization can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ketone group to an alcohol.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[1-(3-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one include:
- 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (methoxmetamine)
- 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one (methoxpropamine)
- 2-(Dimethylamino)methyl-1-(3-methoxyphenyl)cyclohexanol (tramadol)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-11-7-10-17(14-18)20(19-12-5-6-13-21(19)23)15-22(24)16-8-3-2-4-9-16/h2-4,7-11,14,19-20H,5-6,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMHPHNAKMZGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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